molecular formula C12H15NO5S B5682863 4-{[5-ethyl-3-(methoxycarbonyl)-2-thienyl]amino}-4-oxobutanoic acid

4-{[5-ethyl-3-(methoxycarbonyl)-2-thienyl]amino}-4-oxobutanoic acid

Cat. No. B5682863
M. Wt: 285.32 g/mol
InChI Key: MNPQWLRJCBDAHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[5-ethyl-3-(methoxycarbonyl)-2-thienyl]amino}-4-oxobutanoic acid is a synthetic compound that has gained significant attention in the field of scientific research. This compound is also known as EMTB or 2-Thiothiazolidine-4-carboxylic acid. EMTB has been found to possess unique biochemical and physiological properties, making it a promising compound for various research applications.

Mechanism of Action

The mechanism of action of EMTB is not fully understood. However, it has been suggested that EMTB exerts its biological effects by modulating the activity of various enzymes and signaling pathways. EMTB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. EMTB has also been found to activate the Nrf2 pathway, which is involved in the cellular defense against oxidative stress.
Biochemical and Physiological Effects
EMTB has been found to possess several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). EMTB has also been found to increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). Additionally, EMTB has been found to have a neuroprotective effect by reducing oxidative stress and inflammation in the nervous system.

Advantages and Limitations for Lab Experiments

EMTB has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. EMTB is also relatively inexpensive compared to other compounds with similar properties. However, EMTB has some limitations for lab experiments. It has low solubility in water, which can make it challenging to work with in aqueous solutions. Additionally, EMTB has not been extensively studied in vivo, which limits its potential applications in animal studies.

Future Directions

There are several future directions for research on EMTB. One potential area of research is the investigation of EMTB's effects on the gut microbiome. EMTB has been found to inhibit the growth of certain bacteria, which suggests that it may have an impact on the gut microbiome. Another potential area of research is the development of EMTB-based therapies for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Finally, further studies are needed to investigate the safety and efficacy of EMTB in animal models and human clinical trials.

Synthesis Methods

The synthesis of EMTB involves the reaction of 2-amino-5-ethylthiophene-3-carboxylic acid with ethyl chloroformate, followed by the reaction with thiosemicarbazide. The resulting compound undergoes cyclization to form EMTB.

Scientific Research Applications

EMTB has been extensively studied for its potential applications in scientific research. It has been found to possess anti-inflammatory, anti-cancer, and neuroprotective properties. EMTB has been used in various studies to investigate its effects on different biological systems, including the immune system, nervous system, and cardiovascular system.

properties

IUPAC Name

4-[(5-ethyl-3-methoxycarbonylthiophen-2-yl)amino]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO5S/c1-3-7-6-8(12(17)18-2)11(19-7)13-9(14)4-5-10(15)16/h6H,3-5H2,1-2H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNPQWLRJCBDAHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(S1)NC(=O)CCC(=O)O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(5-Ethyl-3-methoxycarbonylthiophen-2-yl)amino]-4-oxobutanoic acid

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